molecular formula C7H7N3S B8573104 3,4-Diaminophenyl thiocyanate CAS No. 54029-68-4

3,4-Diaminophenyl thiocyanate

Cat. No.: B8573104
CAS No.: 54029-68-4
M. Wt: 165.22 g/mol
InChI Key: JVSORZTZKODIJB-UHFFFAOYSA-N
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Description

3,4-Diaminophenyl thiocyanate is a useful research compound. Its molecular formula is C7H7N3S and its molecular weight is 165.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

54029-68-4

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

(3,4-diaminophenyl) thiocyanate

InChI

InChI=1S/C7H7N3S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,9-10H2

InChI Key

JVSORZTZKODIJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC#N)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4 G. of 1-amino-2-nitro-4-thiocyanatobenzene is suspended in 12 ml. concentrated hydrochloric acid and cooled to about -40° C. A solution of 24 g. stannous chloride in 12 ml. concentrated hydrochloric acid is added. The mixture is allowed to warm slowly to room temperature and after 20 minutes the product is filtered off and washed with 24 ml. 6N hydrochloric acid. The salt is dissolved in water, treated with potassium bicarbonte, and the mixture extracted with chloroform. Evaporation of the chloroform extracts followed by crystallization of the crude product from benzene yields pure 1,2-diamino-4-thiocyanatobenzene.
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Synthesis routes and methods II

Procedure details

63 g. of iron powder are activated by heating with a mixture of 12 ml of 5N hydrochloric acid and 30 ml. of water on a water bath for half an hour, addition of 270 ml. of water and cooling the suspension to 45° C. follows. A hot solution of 58.5 g. of 4-thiocyanato-2-nitro-aniline and 180 ml. of 96% ethanol is added under stirring to the suspension formed. The temperature of the reaction mixture rises slowly. When the temperature reaches 75° C. the reaction mixture is cooled with ice in order to maintain the internal temperature below 85° C. The exothermic stage of the reaction lasts for 3-4 minutes. The reaction mixture is then heated to boiling until no more starting material can be detected by means of thin layer chromatography (about 15 minutes). The warm reaction mixture is filtered, 225 ml. of hot water are added to the filtrate, the solution is clarified with activated charcoal, filtered until warm and the filtrate is allowed to crystallize slowly under stirring. The mixture containing crystals is stirred at 0° C. for 5-6 hours, the crystals are filtered off, washed with cold 25% ethanol and dried in vacuo. Thus 41.6 g. of 4-thiocyanato-1,2-diamino-benzene are obtained, yield: 79%, M.p.: 108°-110° C.
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Synthesis routes and methods III

Procedure details

To a suspension of 2-nitro-4-thiocyanato-aniline, 22.3 g. of powdered iron, 40 ml. of 96% ethanol and 50 ml. of water a solution of 2,2 g. of ferrous(II)chloride and 4 ml. of water is added dropwise under stirring at the boiling point of the mixture. Stirring is continued for a further 10 minutes, whereupon the reaction mixture is filtered. To the filtrate 200 ml. of water are added. On cooling crystals precipitate, which are filtered off. Thus 12.3 g. of 4-thiocyanato-1,2-diamino-benzene are obtained. Yield: 74.5%. M.p.: 108°-110° C.
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Synthesis routes and methods IV

Procedure details

To a suspension of 2-nitro-4-thiocyanato-aniline, 22.3 g. of powdered iron, 50 ml. of 96% ethanol and 50 ml. of water a solution of 2.2 g. of ammonium chloride and 15 ml. of water is added dropwise under stirring at the boiling point of the mixture. Stirring is continued for a further 15 minutes, whereupon the reaction mixture is filtered until warm. To the filtrate 250 ml. of water are added. After cooling the precipitated crystals are filtered off. Thus 12.2 g. of 4-thiocyanato-1,2-diaminobenzene are obtained. Yield: 74%. M.p.: 108°-110° C.
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